Uridine, cyclic 3',5'-(hydrogen phosphate) 2'-butanoate, monosodium salt

Beschreibung

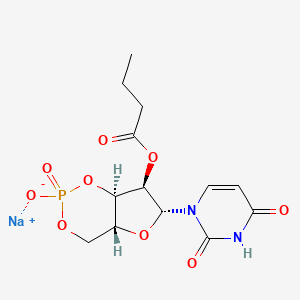

Chemical Structure and Properties "Uridine, cyclic 3',5'-(hydrogen phosphate) 2'-butanoate, monosodium salt" (CAS 37063-35-7) is a modified cyclic nucleotide derivative. Its structure features a uridine core with a cyclic phosphate bridge between the 3' and 5' hydroxyl groups of the ribose moiety and a butanoate ester at the 2' position . The monosodium salt form enhances solubility in aqueous solutions (50 mg/mL in water) . Key physicochemical properties include a molecular weight of 491.12 g/mol, LogP value of 2.2, and a polar surface area (PSA) of 176.63 Ų, indicative of moderate hydrophobicity and hydrogen-bonding capacity .

Functional Significance This compound is a cell-permeable analog of cyclic adenosine monophosphate (cAMP), designed to mimic endogenous cAMP’s signaling roles while resisting enzymatic degradation. The butanoate ester at the 2' position increases lipophilicity, improving membrane permeability compared to unmodified cyclic nucleotides . It is widely used in biochemical research to study cAMP-dependent pathways, such as protein kinase A (PKA) activation and intracellular calcium regulation .

Eigenschaften

CAS-Nummer |

57329-12-1 |

|---|---|

Molekularformel |

C13H16N2NaO9P |

Molekulargewicht |

398.24 g/mol |

IUPAC-Name |

sodium;[(4aR,6R,7R,7aR)-6-(2,4-dioxopyrimidin-1-yl)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] butanoate |

InChI |

InChI=1S/C13H17N2O9P.Na/c1-2-3-9(17)23-11-10-7(6-21-25(19,20)24-10)22-12(11)15-5-4-8(16)14-13(15)18;/h4-5,7,10-12H,2-3,6H2,1H3,(H,19,20)(H,14,16,18);/q;+1/p-1/t7-,10-,11-,12-;/m1./s1 |

InChI-Schlüssel |

ZCRSQIFJIDUBQM-GGDLLXBTSA-M |

Isomerische SMILES |

CCCC(=O)O[C@@H]1[C@H]2[C@@H](COP(=O)(O2)[O-])O[C@H]1N3C=CC(=O)NC3=O.[Na+] |

Kanonische SMILES |

CCCC(=O)OC1C2C(COP(=O)(O2)[O-])OC1N3C=CC(=O)NC3=O.[Na+] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Fermentation Process

- Raw materials: Uridine (≥98% purity), sodium dihydrogen phosphate, glucose, magnesium sulfate, and brewer's yeast.

- Conditions:

- pH maintained around 6.6–7.0.

- Temperature controlled at 35–40°C.

- Fermentation time: 2–4 hours with stirring.

- Outcome: Conversion of uridine to phosphorylated derivatives with a conversion rate of approximately 87–88%.

Post-Fermentation Treatment

- Cooling: Rapid cooling to 10–20°C using ice blocks to terminate fermentation.

- Micro-filtration: Removal of yeast cells and proteins using 0.1 μm ceramic membranes.

- Purification:

- Ion-exchange chromatography with NaCl gradient elution.

- Nanofiltration for desalting.

- Decolorization using strong base anion exchange resins.

- Crystallization: Alcohol precipitation (ethanol concentration ~61%, pH ~3.75) at 25°C for 8 hours to isolate the product.

- Drying: Final drying to obtain crystalline uridine phosphate salts.

Yield and Purity

| Parameter | Typical Value |

|---|---|

| Liquid phase purity | 88–89% |

| Ultraviolet content | 80.5–84.6% |

| Moisture content | 7.2–7.4% |

| Product yield | 62–63% |

Chemical Synthesis and Modification

For the specific uridine, cyclic 3',5'-(hydrogen phosphate) 2'-butanoate, monosodium salt , chemical synthesis likely involves:

- Cyclization of uridine monophosphate: Using phosphorylating agents or enzymatic catalysis to form the 3',5'-cyclic phosphate ring.

- 2'-Butanoate esterification: Selective chemical modification at the 2' hydroxyl group of the ribose with butanoic acid derivatives under controlled conditions.

- Salt formation: Neutralization with sodium hydroxide or sodium salts to yield the monosodium salt form.

This approach requires careful control of reaction conditions to preserve the cyclic phosphate and avoid hydrolysis or side reactions.

Structural and Analytical Considerations

- The cyclic phosphate group confers unique conformational properties, with ribose sugar puckering in the C3'-endo form and anti base-sugar torsion angles, as observed in related cyclic uridine phosphates.

- Analytical methods such as liquid chromatography, UV spectroscopy, and crystallography are essential for monitoring purity and structural integrity.

Summary Table of Preparation Steps

| Step | Description | Conditions/Notes |

|---|---|---|

| 1. Substrate preparation | Use high-purity uridine | ≥98% purity preferred |

| 2. Phosphorylation | Enzymatic or chemical phosphorylation to cyclic phosphate | Controlled pH and temperature |

| 3. 2'-Butanoate modification | Esterification at 2' hydroxyl group | Selective chemical reaction |

| 4. Fermentation (optional) | Mixed fermentation with yeast and phosphate sources | 35–40°C, pH 6.6–7.0, 2–4 hours |

| 5. Cooling and termination | Ice block cooling to stop reaction | 10–20°C |

| 6. Filtration | Micro-filtration to remove solids and proteins | 0.1 μm ceramic membrane |

| 7. Purification | Ion-exchange chromatography, nanofiltration, decolorization | NaCl gradient elution, strong base resin |

| 8. Crystallization | Alcohol precipitation (ethanol ~61%, pH ~3.75) | 25°C, 8 hours |

| 9. Drying | Final drying to obtain monosodium salt crystals | Controlled drying conditions |

Research Findings and Notes

- Fermentation-based methods offer cost-effective, scalable production with high yield and purity for uridine phosphate derivatives.

- Chemical modification steps must be optimized to maintain the cyclic phosphate integrity while introducing the butanoate group.

- Purification steps are critical to remove yeast proteins, salts, and color impurities, ensuring pharmaceutical-grade quality.

- The monosodium salt form improves solubility and stability, important for biological applications.

Analyse Chemischer Reaktionen

Uridin-3',5'-cyclisches Hydrogenphosphat-2'-butanoat, Mononatriumsalz unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat (KMnO4) oxidiert werden, um entsprechende oxidierte Produkte zu bilden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid (NaBH4) durchgeführt werden.

Substitution: Nucleophile Substitutionsreaktionen können auftreten, wobei die Phosphatgruppe unter geeigneten Bedingungen durch andere Nucleophile ersetzt werden kann.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen saure oder basische Umgebungen, spezifische Katalysatoren und kontrollierte Temperaturen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : C13H18N2NaO9P

- Molecular Weight : Approximately 400.26 g/mol

- CAS Number : 57329-12-1

The compound features a cyclic phosphate group at the 3' and 5' positions of the uridine molecule, along with a butanoate moiety that contributes to its unique properties and biological functions.

Biological Significance

Cyclic nucleotides like uridine, cyclic 3',5'-(hydrogen phosphate) 2'-butanoate play crucial roles in:

- Cellular Signaling : They are involved in various signaling pathways, influencing cellular responses and metabolic regulation.

- Energy Homeostasis : The compound has been implicated in regulating energy metabolism and cellular growth.

Pharmacological Research

Uridine, cyclic 3',5'-(hydrogen phosphate) 2'-butanoate has potential applications in drug development due to its role as a signaling molecule. It can interact with various proteins and receptors, making it a target for therapeutic interventions.

Biochemical Studies

The compound is used in studies investigating the phosphorylation reactions that are vital for cellular processes. Its cyclic structure allows for specific interactions with enzymes, enhancing our understanding of biochemical pathways.

Metabolic Regulation

Research indicates that this compound may influence metabolic processes that regulate energy homeostasis. Its unique structural modifications enable it to participate in complex metabolic networks.

Case Study 1: Role in Neurodegenerative Diseases

Research has demonstrated that uridine derivatives can enhance neuroprotective effects in models of neurodegenerative diseases. The cyclic form has shown promise in modulating neurotransmitter release and improving cognitive function.

Case Study 2: Cancer Research

Studies have indicated that uridine, cyclic 3',5'-(hydrogen phosphate) 2'-butanoate may affect tumor growth through its influence on cell signaling pathways. Its potential as an adjuvant therapy is being explored in various cancer models.

Wirkmechanismus

The mechanism of action of Uridine, cyclic 3’,5’-(hydrogen phosphate) 2’-butanoate, monosodium salt involves its incorporation into metabolic pathways. It acts as a substrate for enzymes involved in nucleotide synthesis and RNA production. The molecular targets include various kinases and phosphorylases that facilitate its conversion into active metabolites. These pathways are crucial for maintaining cellular functions and energy metabolism.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparisons

The table below contrasts key structural and functional attributes with related cyclic nucleotides:

Key Observations

Cyclic Phosphate Position: The target compound’s 3',5'-cyclic phosphate distinguishes it from 2',3'-cyclic analogs (e.g., adenosine 2',3'-cyclic MP), which are more susceptible to RNase-mediated hydrolysis . 3',5'-cyclic nucleotides are inherently more stable in biological systems due to resistance to common phosphodiesterases .

Substituents and Permeability: The 2'-butanoate ester enhances membrane permeability compared to unmodified cyclic uridine monophosphate (cUMP) . This modification mirrors strategies used in dibutyryl cAMP, where butyryl groups at the 2'-OH and N6 positions improve cellular uptake .

Enzymatic Interactions: Unlike 2',3'-cyclic phosphates (e.g., adenosine 2',3'-cyclic MP), which are intermediates in RNA degradation , the target compound’s 3',5' linkage avoids cleavage by ribonucleases, making it suitable for prolonged intracellular signaling studies .

Biologische Aktivität

Uridine, cyclic 3',5'-(hydrogen phosphate) 2'-butanoate, monosodium salt (CAS Number: 57329-12-1), is a cyclic nucleotide derivative of uridine that plays significant roles in various biological processes. Its unique structure, characterized by a cyclic phosphate group and a butanoate moiety, allows it to function as an important signaling molecule in cellular processes. This article delves into the biological activities associated with this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C13H18N2NaO9P

- Molecular Weight : Approximately 400.26 g/mol

- Structural Characteristics : The cyclic structure enhances its interaction with enzymes and receptors, facilitating its role in signaling pathways.

Uridine, cyclic 3',5'-(hydrogen phosphate) 2'-butanoate primarily functions as a signaling molecule. Its biological activities include:

- Cellular Signaling : It is involved in various signaling pathways that regulate cellular functions such as growth, differentiation, and metabolism.

- Metabolic Regulation : The compound has been implicated in energy homeostasis and the regulation of metabolic processes, influencing pathways like glycolysis and the pentose phosphate pathway.

Biological Activities

-

Role in Neurotransmission :

- Research indicates that uridine derivatives can enhance neurotransmitter release and promote neuronal survival. This is particularly relevant in studies focused on neurodegenerative diseases.

- Impact on Membrane Phosphatide Synthesis :

- Therapeutic Potential :

Case Study 1: Neuroprotective Effects

A study conducted on gerbils demonstrated that supplementation with uridine increased brain levels of uridine significantly within 30 minutes post-administration. This increase correlated with enhanced synthesis of membrane phosphatides, suggesting a protective effect against neurodegeneration .

Case Study 2: Metabolic Regulation

Research highlighted the role of uridine derivatives in regulating glycolytic flux. Inhibition studies on phosphoglycolate phosphatase revealed that uridine cyclic phosphates could effectively modulate metabolic pathways critical for energy production .

Comparative Analysis with Related Compounds

| Compound Name | CAS Number | Key Features |

|---|---|---|

| Uridine 2',3'-cyclic phosphate | 58-85-5 | Involved in RNA metabolism; hydrolyzed by specific enzymes |

| Uridine monophosphate | 58-97-9 | Key nucleotide in RNA synthesis; involved in energy transfer |

| Cytidine 3',5'-cyclic monophosphate | 5690-39-9 | Similar structure; involved in cellular signaling processes |

| Adenosine 3',5'-cyclic monophosphate | 60-92-4 | Well-known signaling molecule; plays roles in energy metabolism |

The unique structural modifications of uridine, cyclic 3',5'-(hydrogen phosphate) 2'-butanoate influence its biological activity compared to other nucleotides.

Q & A

Q. What are the critical handling and storage protocols for this compound to ensure stability in experimental settings?

- Methodological Answer: Store at -20°C for long-term stability (up to 3 years) or 4°C for short-term use (up to 2 years). In solution, stability is reduced to 6 months at -20°C. Use airtight containers to prevent hydrolysis, and avoid exposure to oxidizers, heat, or moisture. For laboratory handling, employ personal protective equipment (PPE) including gloves and goggles, and work in a fume hood to mitigate inhalation risks (H335 hazard) .

Q. How can researchers verify the purity of this compound, and what analytical methods are recommended?

- Methodological Answer: Use reverse-phase HPLC with UV detection (λ = 260–280 nm) for purity assessment, targeting ≥96% purity. For structural confirmation, employ LC-MS/MS to identify cyclic phosphate groups and butanoate modifications. Cross-reference with NMR (¹H/³¹P) to validate the absence of degradation products like free uridine or linear phosphates .

Q. What are the standard synthetic routes for preparing this modified uridine derivative?

- Methodological Answer: Synthesis involves phosphorylation-activation strategies :

- Step 1: React uridine with dibutyryl chloride to esterify the 2'-OH group.

- Step 2: Use diphenyl chlorophosphate or trifluoroacetic anhydride to activate the 3',5'-phosphate, forming the cyclic structure.

- Step 3: Neutralize with sodium bicarbonate to yield the monosodium salt. Purify via column chromatography (silica gel, methanol/chloroform gradient) .

Advanced Research Questions

Q. How does this compound modulate cyclic nucleotide signaling pathways, and what experimental designs are optimal for studying its effects?

- Methodological Answer: As a cell-permeable cAMP analog , it activates protein kinase A (PKA). For in vitro studies, use concentrations of 0.5–3.56 mM in buffered solutions (e.g., Krebs-Henseleit buffer). Include controls with non-hydrolyzable cAMP analogs (e.g., 8-Br-cAMP) to distinguish direct PKA activation from off-target effects. Measure downstream phosphorylation of CREB or PKA substrates via Western blot .

Q. How should researchers address contradictory data in studies investigating its stability or bioactivity?

- Methodological Answer: Variability often arises from differential cell permeability or serum esterase activity . Mitigate this by:

- Pre-treating cells with esterase inhibitors (e.g., bis-para-nitrophenyl phosphate) to stabilize the compound.

- Quantifying intracellular levels via LC-MS/MS to correlate concentrations with observed effects.

- Validating findings using siRNA knockdown of phosphodiesterases to isolate degradation pathways .

Q. What role does this compound play in RNA biochemistry, particularly in studying ribonuclease mechanisms?

- Methodological Answer: It serves as a substrate for RNase T2-family enzymes , which cleave RNA at uridine residues. In cleavage assays, monitor the formation of 2',3'-cyclic phosphate intermediates (via HPLC or PAGE). Use ³²P-labeled RNA to track phosphate migration. For structural studies, employ X-ray crystallography to resolve enzyme-compound interactions at catalytic sites .

Q. How can this compound be utilized to probe non-canonical nucleotide signaling in disease models?

- Methodological Answer: In cancer or metabolic disorder models, administer the compound at 1–10 µM in cell culture or 10 mg/kg in vivo (murine models). Combine with cAMP biosensors (e.g., FRET-based EPAC probes) to map real-time signaling dynamics. For translational studies, pair with transcriptomic profiling (RNA-seq) to identify downstream gene networks regulated by cyclic nucleotides .

Data Contradiction Analysis

Q. Why do studies report varying efficacies of this compound in different tissue types?

- Key Considerations:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.